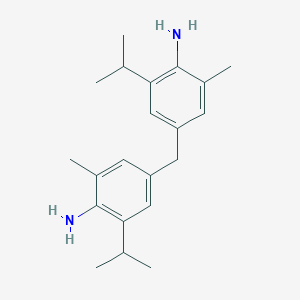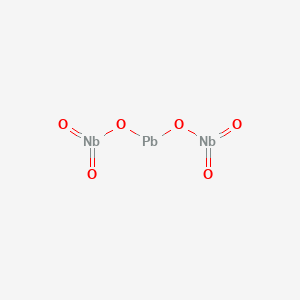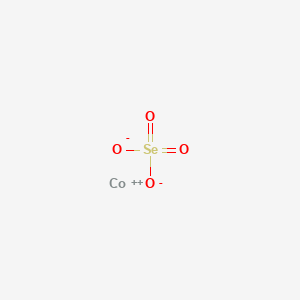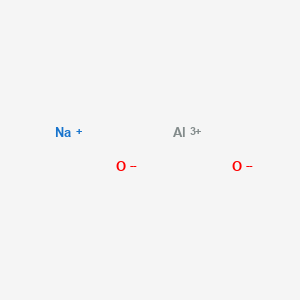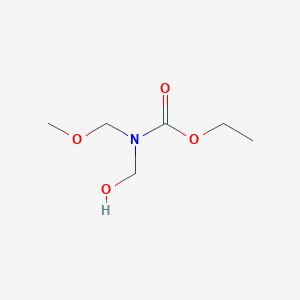
3'-O-メチルグアノシン
概要
説明
3'-O-メチルグアノシンはメチル化されたヌクレオシドアナログであり、グアノシンの誘導体です。これは、リボース糖の3'位にメチル基が置換されているのが特徴です。 この化合物はRNA鎖終結因子としての役割で知られており、早期のウイルス特異的RNA合成を阻害することができます .
科学的研究の応用
3’-O-Methylguanosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.
Biology: It serves as an RNA chain terminator, inhibiting early virus-specific RNA synthesis.
作用機序
3'-O-メチルグアノシンは、RNA鎖終結因子として作用することによってその効果を発揮します。 これは、RNA鎖に組み込まれ、さらなる伸長を阻止することで、早期のウイルス特異的RNA合成を阻害します . このメカニズムは、ウイルスRNAポリメラーゼとの相互作用を含み、RNA合成の終結につながります .
類似の化合物:
2'-O-メチルグアノシン: 2'位にメチル基を持つ別のメチル化グアノシンのアナログ。
7-メチルグアノシン: グアニン塩基の7位にメチル基を持つメチル化グアノシンのアナログ.
独自性: 3'-O-メチルグアノシンは、3'位での特異的なメチル化により独特です。これは、RNA鎖終結因子として作用する能力などの独特の特性をもたらします . これは、異なるメチル化パターンと生物学的活性を持ち得る他のメチル化グアノシンのアナログとは異なります .
生化学分析
Cellular Effects
It is known that methylated purine bases, such as 3’-O-Methylguanosine, are present in higher amounts in tumor-bearing patients compared to healthy controls . This suggests that 3’-O-Methylguanosine may have some influence on cell function and cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 3’-O-Methylguanosine is a methylated nucleoside analog, which suggests that it may interact with biomolecules through binding interactions
準備方法
合成ルートと反応条件: 3'-O-メチルグアノシンの合成は、グアノシンの選択的メチル化によって達成できます。効率的な方法の1つは、ジアゾメタンと塩化第二スズを触媒として使用するものです。 2'および3'-O-アルキル化の部位選択性は、メチル化反応中の触媒の添加、タイミング、濃度を最適化することで達成されます . 反応混合物を50°Cで撹拌し、その後ジアゾメタンを添加すると、3'-O-メチルグアノシンが生成されます .
工業的生産方法: 3'-O-メチルグアノシンの工業的生産は通常、多段階反応を含みます。 例えば、1つの方法は、ヘキサメチルジシラザン、クロロトリメチルシラン、およびCF3SO3SiMe3を還流条件下で使用することを含みます . 別の方法は、50°Cでジメチルホルムアミドおよび1,2-ジメトキシエタン中で塩化第二スズを使用することを含みます .
化学反応の分析
反応の種類: 3'-O-メチルグアノシンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含みます。
還元: この反応は、水素の付加または酸素の除去を含みます。
置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを含みます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
置換: 一般的な試薬には、ハロアルカンと求核剤があります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、3'-O-メチルグアノシンの酸化は、さまざまな酸化誘導体の生成につながる可能性があり、一方置換反応は、さまざまな置換グアノシンのアナログの生成につながる可能性があります .
4. 科学研究への応用
3'-O-メチルグアノシンは、以下を含むいくつかの科学研究への応用があります。
化学: これは、さまざまなヌクレオシドアナログの合成におけるビルディングブロックとして使用されます。
生物学: これはRNA鎖終結因子として役立ち、早期のウイルス特異的RNA合成を阻害します.
類似化合物との比較
2’-O-Methylguanosine: Another methylated guanosine analog with a methyl group at the 2’ position.
7-Methylguanosine: A methylated guanosine analog with a methyl group at the 7 position of the guanine base.
Uniqueness: 3’-O-Methylguanosine is unique due to its specific methylation at the 3’ position, which imparts distinct properties such as its ability to act as an RNA chain terminator . This distinguishes it from other methylated guanosine analogs that may have different methylation patterns and biological activities .
特性
IUPAC Name |
2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYARPHAXAJAZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908156 | |
| Record name | 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10300-27-3 | |
| Record name | NSC106541 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3'-O-Methylguanosine interact with its target and what are the downstream effects?
A: 3'-O-Methylguanosine acts as a competitive inhibitor of self-splicing in the Tetrahymena ribosomal RNA precursor. [] It competes with guanosine for binding to the intervening sequence (IVS) of the rRNA precursor, which catalyzes its own splicing. [] By binding to the IVS, 3'-O-Methylguanosine prevents the ligation of guanosine's 3'-hydroxyl group to the 5' terminus of the IVS, thereby inhibiting the splicing process. []
Q2: What is the structural characterization of 3'-O-Methylguanosine?
A2: 3'-O-Methylguanosine is a guanosine ribonucleoside derivative where a methyl group replaces the hydrogen atom of the 3'-hydroxyl group on the ribose sugar.
Q3: Can you elaborate on the catalytic properties and applications of 3'-O-Methylguanosine?
A: While 3'-O-Methylguanosine itself doesn't exhibit catalytic activity, it plays a crucial role in understanding the catalytic mechanism of the Tetrahymena rRNA precursor's self-splicing reaction. [] Its ability to inhibit the reaction by competing with guanosine highlights the importance of the 2'-hydroxyl group of guanosine in both binding to the IVS and facilitating the nucleophilic attack during the splicing reaction. [] This knowledge is valuable for developing potential RNA-targeting therapeutics.
Q4: How does the structure of 3'-O-Methylguanosine relate to its activity and are there any insights into structure-activity relationships (SAR)?
A: The presence of the methyl group at the 3'-oxygen of the ribose in 3'-O-Methylguanosine significantly impacts its interaction with the Tetrahymena rRNA precursor. [] Unlike guanosine, it cannot act as a substrate for the splicing reaction, even at high concentrations. [] This suggests that the 2'-hydroxyl group of guanosine is crucial for the reaction mechanism, likely through its involvement in the nucleophilic attack on the phosphate at the splice site. [] Comparing the inhibitory activity of 3'-O-Methylguanosine with deoxyguanosine and dideoxyguanosine reveals the importance of the 2'-hydroxyl group for optimal binding to the RNA. [] This information is valuable for understanding the structural requirements for substrate recognition and catalysis in RNA-mediated reactions.
Q5: What are the known toxicological and safety aspects of 3'-O-Methylguanosine?
A5: Due to the research focus on its mechanistic role, comprehensive toxicological and safety data for 3'-O-Methylguanosine is limited. Further investigations are necessary to determine its potential toxicity, adverse effects, and overall safety profile.
Q6: What analytical methods and techniques are employed to characterize and quantify 3'-O-Methylguanosine?
A6: Several analytical techniques can be used to characterize and quantify 3'-O-Methylguanosine:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, differentiating it from other isomers like 2'-O-Methylguanosine. [, ]
Q7: Can you provide insights into the historical context and milestones in research related to 3'-O-Methylguanosine?
A: Research on 3'-O-Methylguanosine has evolved alongside our understanding of RNA splicing and its significance in cellular processes. Early studies primarily focused on synthesizing and characterizing this compound alongside other modified nucleosides. [, ] The discovery of catalytic RNA, particularly the self-splicing activity of the Tetrahymena rRNA precursor, shifted the focus towards understanding the molecular mechanisms involved. [] The use of 3'-O-Methylguanosine as a competitive inhibitor in these studies has provided valuable insights into the catalytic mechanism of RNA splicing and the critical role of specific functional groups in substrate recognition and catalysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


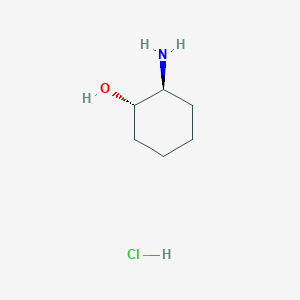
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)

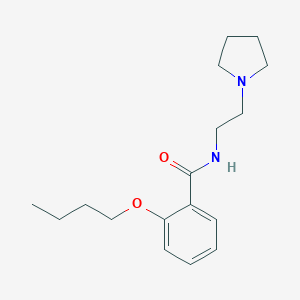
![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)
